Product packaging for 4-Acetylbenzamide(Cat. No.:CAS No. 67014-02-2)

4-Acetylbenzamide

Cat. No.: B1313702
CAS No.: 67014-02-2
M. Wt: 163.17 g/mol
InChI Key: WAHWLAFXEOULIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetylbenzamide (CAS 67014-02-2) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This high-purity benzamide derivative is characterized by a benzene ring substituted with an acetyl group and a carboxamide group at the para position . Its structure is a key feature in synthetic organic chemistry, where it serves as a versatile building block or intermediate for the preparation of more complex molecules, as evidenced by its use in published synthetic methodologies . While specific biological data for this compound is limited in the available literature, related benzamide scaffolds are of significant interest in medicinal chemistry research. For instance, 4-methylbenzamide derivatives have been utilized in the design and synthesis of novel compounds investigated for their potential as protein kinase inhibitors, demonstrating the relevance of this chemical class in early-stage drug discovery . Researchers may find value in this compound for developing new chemical entities or exploring structure-activity relationships. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1313702 4-Acetylbenzamide CAS No. 67014-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHWLAFXEOULIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457174
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67014-02-2
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 Acetylbenzamide

Direct Synthesis Approaches to 4-Acetylbenzamide

Direct synthesis methods offer efficient routes to this compound, often with high yields and selectivity. These approaches focus on the conversion of nitriles or carboxylic acids into the corresponding primary amide.

Catalytic Hydration of 4-Acetylbenzonitrile (B130643)

The hydration of nitriles is a prominent method for the synthesis of primary amides. sioc-journal.cnnih.gov This transformation involves the addition of water across the carbon-nitrogen triple bond of the nitrile group. The development of various catalytic systems has significantly improved the efficiency and environmental friendliness of this reaction. sioc-journal.cn

Homogeneous Catalysis (e.g., Ruthenium-catalyzed systems)

Ruthenium-based homogeneous catalysts have demonstrated significant efficacy in the hydration of nitriles. nih.gov For instance, ruthenium pincer complexes with a dearomatized pyridine (B92270) backbone can catalyze the hydration of a wide array of nitriles, including both aliphatic and (hetero)aromatic types, at room temperature without the need for additives. nih.gov The proposed mechanism involves the cooperative binding of the nitrile by the metal-ligand system, facilitating the nucleophilic attack of water. nih.gov Studies have shown that the reaction order concerning the ruthenium catalyst concentration can influence the reaction kinetics. rsc.org

Catalyst SystemSubstrateConditionsYieldReference
[Ru(p-cymene)Cl2]2 / Na3P3O9Benzonitrile (B105546)H2O, 130°C80% rsc.org
Ruthenium Pincer ComplexAcetonitriletBuOH, H2O (5 equiv.), 3 mol% catalyst, RT, 24h63% conversion nih.gov

This table presents data on ruthenium-catalyzed hydration of nitriles, providing context for the synthesis of this compound from its corresponding nitrile.

Heterogeneous Catalysis (e.g., Supported Silver Nanoparticles, Silica-supported Manganese Dioxide)

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture. Supported silver nanoparticles have emerged as effective catalysts for the hydration of nitriles. rsc.orgrsc.org For example, hydroxyapatite-supported silver nanoparticles (AgHAP) have been shown to be highly efficient and reusable for the hydration of diverse nitriles in water. rsc.org The catalytic activity of silver nanoparticles can be influenced by the support material and the particle size. rsc.orgresearchgate.netsemanticscholar.org

Silica-supported manganese dioxide has also been utilized as a heterogeneous catalyst for nitrile hydration. While specific data on 4-acetylbenzonitrile is not provided, the general applicability of these systems to a range of nitriles suggests their potential for this transformation.

Catalyst SystemApplicationKey FindingsReference
Hydroxyapatite-supported silver nanoparticles (AgHAP)Selective hydration of nitriles to amides in waterHighly efficient and reusable heterogeneous catalyst for diverse nitriles. rsc.org
Silver nanoparticles on crosslinked vinyl polymerCatalytic reduction of 4-nitrophenolNanocrystals with an average particle size of 6.21 nm showed excellent catalytic activity and stability. rsc.org

This table highlights the application of heterogeneous silver nanoparticle catalysts in related chemical transformations, indicating their potential for the synthesis of this compound.

Green Chemistry Principles in Hydration Reactions (e.g., Water Extract of Agro-Waste Ash)

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for chemical synthesis. One such approach involves the use of a water extract of pomelo peel ash (WEPPA) for the hydration of nitriles. mdpi.com This method provides moderate to excellent yields of amides without the need for external transition metals, bases, or organic solvents. mdpi.com The process is noted for its broad substrate scope, tolerance of various functional groups, and the reusability of the bio-based solvent. mdpi.com

Amidation Reactions for Acetylbenzamide Formation

Amidation reactions provide a direct route to this compound from 4-acetylbenzoic acid. One common method involves the use of carbonyldiimidazole to activate the carboxylic acid, followed by reaction with an amine. google.com This approach has been successfully used to synthesize N-substituted benzamides. google.com Another strategy is the transition metal-free hydration of organonitriles to amides mediated by a base like sodium hydroxide (B78521) under mild conditions. oatext.com

Triflic Anhydride (B1165640) Promoted Synthesis

Triflic anhydride (Tf2O) serves as a powerful promoter for the synthesis of primary amides from carboxylic acids. thieme-connect.comthieme-connect.deresearchgate.net This method involves the activation of the carboxylic acid with triflic anhydride, followed by the addition of aqueous ammonium (B1175870) hydroxide as the nitrogen source. thieme-connect.comthieme-connect.de The reaction proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. thieme-connect.comresearchgate.net For the synthesis of this compound, this method resulted in a 76% isolated yield. thieme-connect.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures. thieme-connect.comthieme-connect.de

ReagentSubstrateConditionsYieldReference
Triflic anhydride, aq. NH4OH4-Acetylbenzoic acidCH2Cl2, Et3N, -10°C to RT76% thieme-connect.com

This table shows the specific yield for the synthesis of this compound using the triflic anhydride promoted method.

Synthesis of Novel Derivatives and Analogues of this compound

The functional groups of this compound—the amide, the acetyl ketone, and the phenyl ring—offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.

The synthesis of N-substituted derivatives at the amide nitrogen typically begins with 4-aminoacetophenone, a primary analogue of this compound. The amino group of 4-aminoacetophenone readily undergoes acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form N-(4-acetylphenyl) amides. innovareacademics.inwisdomlib.org For example, the reaction of 4-aminoacetophenone with chloroacetyl chloride yields N-(4-acetylphenyl)-2-chloroacetamide. innovareacademics.in This reaction is often carried out in a suitable solvent like ethylene (B1197577) dichloride in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. wisdomlib.org Similarly, reaction with acetic anhydride produces N-(4-acetylphenyl) acetamide. eijppr.com These N-acylated products can then serve as intermediates for further synthetic elaborations.

A specific method for synthesizing N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide involves a Smiles rearrangement of 2-(4-acetyl phenoxy)-2-methyl propanamide under alkaline conditions. chemicalbook.comgoogle.com This intermediate can then be hydrolyzed to yield 4-aminoacetophenone. chemicalbook.comgoogle.com

Table 1: Examples of N-Substitution Reactions

Starting Material Reagent Product Reference
4-Aminoacetophenone Chloroacetyl chloride N-(4-acetylphenyl)-2-chloroacetamide innovareacademics.in
4-Aminoacetophenone Acetic anhydride N-(4-acetylphenyl) acetamide eijppr.com
2-(4-Acetyl phenoxy)-2-methyl propanamide Alkaline conditions N-(4-acetylphenyl)-2-hydroxy-2-methyl propionic acid amide chemicalbook.comgoogle.com
4-Aminoacetophenone 1-Cyanoacetyl-3,5-dimethylpyrazole N-substituted cyanoacetamides nih.govacs.org

The acetyl group is a key functional handle for building more complex molecular architectures, most notably through condensation reactions.

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are readily synthesized from this compound analogues via the Claisen-Schmidt condensation. chemrevlett.comasianpubs.org In this base-catalyzed reaction, an acetophenone (B1666503) derivative condenses with an aromatic aldehyde. researchgate.net Typically, 4-aminoacetophenone is used as the ketone component, which reacts with various substituted benzaldehydes in the presence of a base like sodium hydroxide in an alcoholic solvent. chemrevlett.comresearchgate.netacs.orgnih.govnih.govchemicalbook.com This reaction can also be performed with N-acylated analogues, such as 4-acetamidoacetophenone, to yield the corresponding acetamido chalcone (B49325) derivatives. nih.gov The resulting chalcones, which incorporate the 4-aminophenyl or a related moiety, are valuable intermediates for synthesizing other compounds, including pyrimidines and thiazine (B8601807) derivatives. nih.govchemicalbook.comasianpubs.org

Table 2: Synthesis of Chalcone Derivatives

Ketone Component Aldehyde Component Base/Solvent Product Type Reference
4-Aminoacetophenone Substituted aromatic aldehydes NaOH / Ethanol 4'-Amino chalcones asianpubs.orgresearchgate.netacs.org
4-Acetamidoacetophenone Substituted aldehydes KOH / Ethanol Acetamido chalcone derivatives nih.gov
N-(4-acetylphenyl) amide derivative Substituted aromatic aldehydes Piperidine (B6355638) / Ethanol Chalcone with amide moiety innovareacademics.in
4-Aminoacetophenone Aromatic aldehyde derivatives NaOH / Methanol 4-Amino chalcone derivatives acs.org

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. pressbooks.pubwikipedia.org The reactivity and orientation of substitution are governed by the existing substituents: the acetyl group (-COCH₃) and the benzamide (B126) group (-CONH₂). Both are electron-withdrawing groups and act as deactivating meta-directors. libretexts.org This means that electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, will occur more slowly than on benzene itself and will preferentially direct the incoming electrophile to the positions meta to these groups (C3 and C5). libretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com

The this compound framework is a valuable precursor for constructing various heterocyclic systems. clockss.org A notable example is the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. researchgate.net This transformation can be achieved through the reaction of N-acetylbenzamides with hydroxylamine (B1172632) hydrochloride. researchgate.net The reaction proceeds regioselectively, often facilitated by microwave irradiation in the presence of a base like pyridine, to yield the desired 1,2,4-oxadiazole (B8745197) derivatives in moderate to good yields. researchgate.net

Generally, the synthesis of 1,2,4-oxadiazoles involves the cyclization of an N-acylamidoxime intermediate, which is often formed in situ. ontosight.aithieme-connect.de A common route starts with a nitrile, which is converted to an amidoxime (B1450833) using hydroxylamine. nih.gov The amidoxime is then acylated with a carboxylic acid or its derivative, and the resulting O-acylamidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. nih.govmdpi.comnih.gov

Carbamothioyl derivatives, such as thioureas, can be synthesized from 4-aminoacetophenone. The process typically involves the reaction of 4-aminoacetophenone with an isothiocyanate. mdpi.com For instance, reacting 4-aminoacetophenone with a freshly prepared benzoyl isothiocyanate in a solvent like acetone (B3395972) results in the formation of N-[(4-acetylphenyl)carbamothioyl]-benzamide derivatives. acs.org

A general method for preparing acyl thioureas involves the condensation of an acid chloride with ammonium or potassium thiocyanate (B1210189) to generate an acyl isothiocyanate in situ. nih.govmdpi.com This reactive intermediate is then immediately treated with an amine, such as 4-aminoacetophenone, to yield the final N-acyl thiourea (B124793) product. nih.govresearchgate.netfrontiersin.orgresearchgate.net For example, N-((4-acetylphenyl)carbamothioyl)pivalamide is synthesized by reacting pivaloyl isothiocyanate (formed from pivaloyl chloride and potassium thiocyanate) with 4-aminoacetophenone in refluxing acetone. nih.govresearchgate.netfrontiersin.orgresearchgate.net These reactions provide a versatile route to a wide range of thiourea derivatives incorporating the 4-acetylphenyl moiety. mdpi.com

Table 3: Synthesis of Carbamothioyl Derivatives

Amine Isothiocyanate Precursor Solvent Product Type Reference(s)
4-Aminoacetophenone Pivaloyl chloride / KSCN Acetone N-((4-acetylphenyl)carbamothioyl)pivalamide nih.govresearchgate.netfrontiersin.orgresearchgate.net
4-Aminoacetophenone 2,6-Dichlorobenzoyl chloride / KSCN Acetone N-[(4-Acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide acs.org
4-Aminoacetophenone 4-Fluorobenzoyl chloride / KSCN Acetone N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide acs.org
4-Aminoacetophenone Phenyl isothiocyanate Toluene 1-(4-acetylphenyl)-3-phenylthiourea mdpi.com

Formation of Heterocyclic Scaffolds Incorporating the this compound Moiety (e.g., 3-methyl-5-aryl-1,2,4-oxadiazoles from N-acetylbenzamides)

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The mechanism often depends on the chosen synthetic route and the specific reagents employed.

A prominent and atom-economical method for synthesizing this compound is the hydration of 4-acetylbenzonitrile. Research into this reaction has revealed interesting mechanistic details. One study has shown that a combination of a base and dimethyl sulfoxide (B87167) (DMSO) in water can effectively catalyze the hydration. rsc.org It is proposed that under these conditions, a dimethylsulfinyl anion (dimsyl anion) is generated in situ. This powerful nucleophile is thought to initiate the reaction.

In a related context, studies on the conversion of benzonitriles to benzamides using iodine in DMSO suggest a plausible pathway. thieme-connect.com It is demonstrated that benzonitrile can be converted into benzamide in situ. thieme-connect.com This generated amide can then participate in subsequent reactions. This finding supports the idea that the nitrile group is transformed into an amide through a distinct mechanistic pathway before any other transformations occur.

For the synthesis from 4-acetylbenzoic acid using triflic anhydride, the mechanism follows a well-established route for amide formation from carboxylic acids. The process is initiated by the activation of the carboxylic acid. Triflic anhydride [(CF₃SO₂)₂O] is a powerful electrophile that reacts with the carboxylate of 4-acetylbenzoic acid. This reaction forms a mixed anhydride intermediate, which is highly reactive. This activated intermediate is then susceptible to nucleophilic attack by an ammonia (B1221849) source, such as ammonium bicarbonate, which is used in the procedure. The tetrahedral intermediate formed subsequently collapses, eliminating the triflate leaving group and yielding the final product, this compound, after deprotonation. thieme-connect.com

The acetylation of benzamide, another potential route, likely proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. In this reaction, a Lewis acid would typically be used to generate a potent acylium ion (CH₃CO⁺) from acetyl chloride or acetic anhydride. However, the presence of the deactivating, meta-directing benzamide group on the ring complicates this reaction, making the para-substitution to form this compound less straightforward than acylation of an unsubstituted benzene ring. The use of a base like pyridine, as mentioned in some methods, suggests it acts not as a Friedel-Crafts catalyst but as a catalyst for the N-acylation of the amide itself or to facilitate other pathways. smolecule.com

Advanced Structural Characterization and Spectroscopic Analysis of 4 Acetylbenzamide and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For N-acetylbenzamide, a related compound, the disappearance of the N-H stretch and shifts in the carbonyl (C=O) stretches after a reaction indicate ligand coordination and deprotonation. aip.org Specifically, the carbonyl stretch shifted from 1736.5 cm⁻¹ to 1727.4 cm⁻¹, and the conjugated carbonyl stretch moved from 1679.1 cm⁻¹ to 1680.7 cm⁻¹. aip.org In studies of N-tert-butyl-4-acetylbenzamide, characteristic IR peaks were observed at 3298 cm⁻¹ (N-H stretch), 1681 cm⁻¹ (acetyl C=O stretch), and 1641 cm⁻¹ (amide C=O stretch). amazonaws.com The analysis of mixtures using FTIR can be complex, but multicomponent searching algorithms offer a more reliable approach than traditional spectral subtraction for identifying individual components. spectroscopyonline.com

Key FTIR Absorption Bands for 4-Acetylbenzamide Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching~3298 amazonaws.com
C=O (acetyl)Stretching~1681 amazonaws.com
C=O (amide)Stretching~1641 amazonaws.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is adept at identifying non-polar bonds and symmetric vibrations. In the analysis of benzamide (B126) and benzoic acid cocrystals, Raman spectroscopy showed little change in the phenyl group vibrational modes upon cocrystal formation. acs.org However, it is a valuable tool for structural elucidation and identifying compounds in a mixture based on their unique spectral fingerprints. researchgate.net The technique's ability to analyze both crystalline and amorphous forms makes it particularly useful in pharmaceutical development. researchgate.net For instance, in the analysis of 4-mercaptobenzoic acid (4-MBA), a related aromatic compound, surface-enhanced Raman scattering (SERS) was used to significantly enhance the Raman signal, allowing for trace-level detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals. rsc.org A broad singlet for the amide proton (NH₂) appears around 8.12 ppm and another at 7.55 ppm. rsc.org The aromatic protons appear as two doublets at 7.97 ppm and 7.94 ppm, and the methyl protons of the acetyl group resonate as a singlet at 2.57 ppm. rsc.org In a derivative, N-tert-butyl-4-acetylbenzamide, the aromatic protons appear as two doublets at 7.91 ppm and 7.75 ppm in CDCl₃, with the acetyl methyl singlet at 2.57 ppm. amazonaws.com

¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative
ProtonThis compound (in DMSO-d₆) rsc.orgN-tert-butyl-4-acetylbenzamide (in CDCl₃) amazonaws.com
NH (amide)8.12 (br. s, 1H), 7.55 (br. s, 1H)6.14 (br. s, 1H)
Aromatic CH7.97 (d, J = 8.5 Hz, 2H), 7.94 (d, J = 8.6 Hz, 2H)7.91 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H)
CH₃ (acetyl)2.57 (s, 3H)2.57 (s, 3H)
CH₃ (tert-butyl)-1.45 (s, 9H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound in DMSO-d₆, the carbonyl carbon of the acetyl group appears at 198.25 ppm, and the amide carbonyl carbon is at 167.65 ppm. rsc.org The aromatic carbons show signals at 139.16, 138.61, 128.60, and 128.28 ppm, while the methyl carbon of the acetyl group is found at 27.45 ppm. rsc.org For N-tert-butyl-4-acetylbenzamide in CDCl₃, the acetyl carbonyl carbon resonates at 197.4 ppm and the amide carbonyl at 165.9 ppm. amazonaws.com

¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative
CarbonThis compound (in DMSO-d₆) rsc.orgN-tert-butyl-4-acetylbenzamide (in CDCl₃) amazonaws.com
C=O (acetyl)198.25197.4
C=O (amide)167.65165.9
Aromatic C (quaternary)139.16, 138.61139.8, 138.7
Aromatic CH128.60, 128.28128.3, 127.0
CH₃ (acetyl)27.4526.7
C (tert-butyl, quaternary)-51.8
CH₃ (tert-butyl)-28.7

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within a molecule, helping to establish connectivity between adjacent protons. magritek.com This is particularly useful for tracing out spin systems within the molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for connecting different spin systems and identifying quaternary carbons, which are not visible in HSQC spectra. The increasing complexity of synthetic and natural products necessitates the use of these advanced 2D NMR techniques for complete and accurate structure elucidation. ipb.pt

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound typically displays a prominent molecular ion peak [M]+ corresponding to its molecular weight of 163.17 g/mol . nih.gov

Under mass spectrometric conditions, the this compound molecule undergoes characteristic fragmentation. A notable fragmentation pattern involves the loss of an amino group (-NH2), resulting in a stable benzoyl cation (C6H5CO+) with a fragment ion peak at m/z 105. researchgate.net This fragment can further decompose to produce a phenyl moiety (C6H5+) with a corresponding peak at m/z 77. researchgate.net Another significant fragmentation pathway is the cleavage of the acetyl group, leading to the formation of characteristic ions. The presence of these specific fragments in the mass spectrum provides a fingerprint for the identification and structural confirmation of this compound. researchgate.netchemguide.co.uk

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Data Collection and Refinement

The process of determining the crystal structure of this compound begins with the growth of a suitable single crystal. X-ray diffraction data are then collected by mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. diamond.ac.uk The resulting diffraction pattern is recorded, and the intensities of the reflections are measured.

For this compound, the crystallographic data reveals a triclinic crystal system with a P-1 space group. nih.gov The unit cell parameters have been reported as a = 7.3878 Å, b = 8.0385 Å, c = 8.0375 Å, with angles α = 61.135°, β = 80.954°, and γ = 63.766°. nih.gov These data are then refined to generate a detailed model of the crystal structure. nih.gov

Below is a table summarizing the single crystal X-ray diffraction data for this compound.

ParameterValue nih.gov
Crystal System Triclinic
Space Group P-1
a (Å) 7.3878
b (Å) 8.0385
c (Å) 8.3075
α (°) ** 61.135
β (°) 80.954
γ (°) **63.766
Z 2

Analysis of Molecular Conformation and Stereochemistry

The amide group and the acetyl group can adopt different conformations relative to the benzene (B151609) ring. The analysis of torsional angles from the crystallographic data provides insight into the preferred conformation in the solid state. This information is crucial for understanding the molecule's steric and electronic properties. pdx.edu

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions, with hydrogen bonding playing a significant role. mdpi.com The amide group (-CONH2) can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). rsc.org

The crystal structure reveals the formation of hydrogen bonds between the amide protons of one molecule and the carbonyl oxygen of an adjacent molecule. These interactions link the molecules into chains or more complex three-dimensional networks, which contribute to the stability of the crystal lattice. mdpi.comfrontiersin.org The specific geometry and strength of these hydrogen bonds can be determined from the crystallographic data.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition behavior of materials. alfa-chemistry.commaterials.co.uk In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. tainstruments.com

For this compound, TGA can be employed to determine its decomposition temperature and to identify the number of decomposition steps. A study on a related N-acetylbenzamide compound showed that it volatilized completely between 147.6 °C and 226 °C. aip.org The TGA curve for this compound would be expected to show a significant weight loss corresponding to its decomposition, providing information about its thermal stability. The analysis of the residue, if any, can also offer insights into the decomposition products. researchgate.netucc.edu.gh

Other Spectroscopic and Analytical Methodologies

Beyond the foundational spectroscopic techniques, a range of other analytical methodologies provide deeper insights into the physicochemical properties of this compound and its derivatives. These methods are crucial for a comprehensive understanding of their thermal behavior, fragmentation patterns under energetic conditions, and potential for coordination chemistry.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, electron ionization (EI) mass spectrometry can elucidate its fragmentation pathways, providing valuable information for its identification and structural confirmation.

When a molecule is subjected to an electron beam in the mass spectrometer, it can lose an electron to form a positively charged molecular ion (M+•). savemyexams.com This molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. savemyexams.com For benzamide, a related parent compound, the mass spectrum exhibits a distinct fragmentation pattern. researchgate.net The molecular ion peak is observed, and subsequent fragmentation often involves the loss of the amino group or the carbonyl group, leading to the formation of stable benzoyl or phenyl cations. researchgate.net

A proposed fragmentation pattern for this compound under EI-MS would likely involve the initial formation of the molecular ion. Subsequent fragmentation could occur at the acetyl group or the amide group, leading to a series of characteristic fragment ions.

Table 1: Potential Fragmentation Ions of this compound in Mass Spectrometry

m/z Value Proposed Fragment Ion Formula
163 [C9H9NO2]+• (Molecular Ion) C9H9NO2
148 [C8H6NO2]+ Loss of •CH3
120 [C7H6NO]+ Loss of •COCH3
105 [C7H5O]+ (Benzoyl cation) Loss of •NH2 and •CH3
77 [C6H5]+ (Phenyl cation) Loss of •CONH2 and •COCH3

This table is a hypothetical representation based on common fragmentation patterns of related compounds.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal stability and phase behavior of solid materials like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com This technique can determine the onset of thermal decomposition and the presence of any volatile components. For instance, a study on N-acetylbenzamide, a closely related compound, utilized TGA to evaluate its volatility. aip.org The analysis showed that N-acetylbenzamide volatilized completely within a specific temperature range, with an onset of volatilization at 147.6 °C and no residual mass remaining after 226 °C. aip.org Such data is crucial for assessing the thermal stability of the compound.

Table 2: Thermogravimetric Analysis Data for N-Acetylbenzamide

Parameter Value
Onset of Volatilization 147.6 °C
Temperature of Complete Volatilization 226 °C

Data sourced from a study on N-acetylbenzamide, a structural isomer of this compound. aip.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alwsci.com DSC can identify thermal transitions such as melting, crystallization, and glass transitions. mst.or.jp For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. In a study, the melting point of this compound was reported to be in the range of 192.5–194.1 °C. mdpi.com DSC can provide a more precise determination of this transition, including the enthalpy of fusion. The study of thermodynamic parameters through DSC can offer significant information for the development and characterization of new products. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. rsc.org While there are no direct XAS studies reported specifically for this compound, the methodology holds significant potential, particularly in the characterization of its metal complexes.

XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination number, and identity of the neighboring atoms. rsc.org

In the context of benzamide derivatives, XAS has been suggested as a technique to analyze metal-ligand bond distances and the oxidation states of metals in coordination complexes. For example, if this compound were used as a ligand to form a complex with a transition metal, XAS could be employed to precisely determine the coordination environment around the metal center. This would involve measuring the absorption spectrum at the absorption edge of the metal, providing invaluable data on the structure and bonding within the complex.

Computational Chemistry and Theoretical Investigations of 4 Acetylbenzamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of molecular modeling due to their balance of accuracy and computational cost. openmopac.net DFT methods are widely used to predict a range of molecular properties, providing a theoretical framework to understand the behavior of 4-acetylbenzamide.

Electronic Structure Analysis and Molecular Orbital Contributions (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

DFT calculations are a common method for determining the energies of these frontier orbitals. ossila.com For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The acetyl and benzamide (B126) substituents influence the energy and distribution of these orbitals. For instance, in related benzamide derivatives, computational studies have elucidated the contributions of different molecular fragments to the frontier orbitals. irjweb.comresearchgate.net

Table 1: Key Electronic Properties and Their Significance

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electron affinity). ossila.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A large gap suggests high stability. irjweb.com

Optimized Geometries and Conformational Preferences

Theoretical geometry optimization aims to find the minimum energy arrangement of atoms in a molecule. faccts.de For flexible molecules like this compound, this involves exploring different conformations to identify the most stable one. The conformation is determined by the torsion angles between the functional groups. In this compound, key torsions include the rotation around the C-C bond connecting the acetyl group to the ring and the C-C bond connecting the carboxamide group to the ring.

Experimental data from X-ray crystallography provides a solid-state view of the molecular geometry. The crystal structure of this compound is available in the Crystallography Open Database (COD) under the number 4085827. nih.gov This structure reveals the bond lengths, bond angles, and torsion angles in the crystalline state.

Computational studies on related molecules, such as N-acetylbenzamide, have employed DFT to analyze conformational preferences. researchgate.net Such studies often reveal that the planarity of the molecule is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. For this compound, computational methods can predict whether the acetyl and amide groups are coplanar with the benzene ring or twisted out of the plane, and calculate the energy barriers for rotation.

Table 2: Crystal Structure Data for this compound

ParameterValue
Formula C₉H₉NO₂
Crystal System Triclinic
Space Group P -1
a (Å) 7.3878
b (Å) 8.0385
c (Å) 8.3075
α (°) 61.135
β (°) 80.954
γ (°) 63.766
Data sourced from the Crystallography Open Database. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Correlates

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and characterizing molecular structure. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. globalresearchonline.net The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the harmonic vibrational frequencies. openmopac.net

For a non-linear molecule like this compound, 3N-6 fundamental vibrational modes are expected, where N is the number of atoms. Each calculated frequency corresponds to a specific normal mode of vibration, such as the C=O stretching of the acetyl and amide groups, N-H stretching and bending of the amide, and various vibrations of the aromatic ring.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. spectroscopyonline.com Comparing the calculated and experimental spectra aids in the assignment of complex vibrational bands. While specific vibrational frequency calculations for this compound are not detailed in the provided sources, the methodology is well-established for similar organic molecules. researchgate.net

Table 3: Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Amide (–CONH₂)N-H Stretch3100 - 3500
Amide (–CONH₂)C=O Stretch (Amide I)1630 - 1695
Amide (–CONH₂)N-H Bend (Amide II)1550 - 1640
Ketone (–COCH₃)C=O Stretch1680 - 1740
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in solution. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants have become increasingly accurate and are routinely used to support experimental assignments. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating magnetic shielding tensors within the DFT framework. rsc.org

The process involves first optimizing the molecular geometry and then performing a GIAO calculation to obtain the absolute isotropic shielding values (σ) for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). The chemical shifts are then determined by referencing these values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com

δcalc = σref - σcalc

Comparing the calculated chemical shifts with experimental data can confirm structural assignments, help distinguish between isomers or tautomers, and provide insight into conformational equilibria in solution. beilstein-journals.orgnih.gov The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.comnih.gov For benzamide analogues, DFT calculations have shown good correlation with experimental NMR data. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the time-dependent behavior of molecules. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the study of molecular flexibility over time. researchgate.net

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. The simulation would track the movements of every atom over a period of nanoseconds or longer. The resulting trajectory can be analyzed to understand:

Conformational Sampling: Identifying the range of accessible conformations and the transitions between them.

Solvent Effects: How the surrounding solvent molecules interact with and influence the conformation of this compound.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amide group and solvent or other molecules.

MD simulations are particularly valuable for understanding how a ligand might adapt its shape upon binding to a biological target. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). dergipark.org.trdergipark.org.tr This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the receptor.

Sampling a wide range of possible binding poses of the ligand within the receptor's active site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose and rank them.

Docking studies on various benzamide analogues have been performed to investigate their potential as inhibitors for different enzymes. vulcanchem.comnih.gov For example, docking studies of a benzamide derivative with the α5β1 integrin receptor revealed a binding affinity of -7.7 kcal/mol, identifying key interactions within the binding site. dergipark.org.tr Such studies on this compound could identify potential biological targets and elucidate the specific interactions—such as hydrogen bonds involving the amide group or interactions with the acetyl moiety—that contribute to binding affinity.

Prediction of Binding Affinities with Biological Macromolecules (e.g., DNA, Integrins)

Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity between small molecules like this compound analogues and biological macromolecules. This process estimates the free energy of binding (ΔG), where a more negative value indicates a stronger and more stable interaction. These predictions are crucial for identifying potential drug candidates that can effectively interact with therapeutic targets such as DNA and integrins. dergipark.org.trnih.govnih.gov

Research on benzamide derivatives provides specific examples of these predictions. For instance, a molecular docking study of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, an analogue, revealed its potential to bind to both DNA and α5β1 integrin. dergipark.org.tr The binding affinities were calculated to be -7.4 kcal/mol for DNA and -7.7 kcal/mol for α5β1 integrin, suggesting a strong interaction with both macromolecules. dergipark.org.tr Further calculations using MM/PB(GB)SA approaches predicted binding free energies of -13.06 kcal/mol with DNA and -20.46 kcal/mol with α5β1 integrin. dergipark.org.tr Such studies are fundamental in assessing a compound's potential for anticancer activity, as both DNA and integrins are significant targets in cancer therapy. dergipark.org.tr

CompoundMacromolecule TargetPredicted Binding Affinity (ΔG in kcal/mol)Computational Method
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideDNA-7.4Molecular Docking
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideα5β1 Integrin-7.7Molecular Docking

Identification of Key Interacting Residues and Interaction Types

Beyond predicting binding energy, molecular docking simulations provide detailed insights into the specific interactions between a ligand and a macromolecule's active site. These analyses identify the key amino acid residues or nucleic acid bases that form bonds with the compound and classify the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. dergipark.org.trfrontiersin.org

In the docking study of the N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with α5β1 integrin, several key amino acid residues within the integrin's active site were identified as crucial for binding. dergipark.org.tr The analysis revealed that the benzamide analogue interacts with a similar set of residues as the native pentapeptide ligand, indicating it binds effectively to the protein's active site. dergipark.org.tr

MacromoleculeInteracting Amino Acid Residues with Benzamide AnalogueReference
α5β1 Integrin (PDB ID: 4WK0)Phe21, Ser22, Val23, Arg106, Phe168, Glu171, Ser234, Val235, Lys269, Tyr287, Leu355, Ser417, Arg420 dergipark.org.tr

Virtual Screening for Potential Bioactivity

Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search vast libraries of small molecules and identify those that are most likely to bind to a drug target, such as a protein or enzyme. researchgate.netpensoft.net This in-silico technique is cost-effective and significantly shortens the time required to find promising lead compounds. researchgate.netnih.gov

There are two primary approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the principle that molecules with similar structures often exhibit similar biological activities. pensoft.net A collection of compounds, which could include this compound and its analogues, is screened to find molecules similar to known active compounds.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target macromolecule. pensoft.net Molecular docking is a common SBVS method where compounds from a library are computationally fitted into the target's binding site to evaluate their binding potential. pensoft.net

Through these methods, a large database of compounds can be filtered to a manageable number of promising candidates for further experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.comresearchgate.net The fundamental principle is that variations in a molecule's structural or physicochemical properties directly influence its biological effect. medcraveonline.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of compounds with known biological activities (e.g., inhibitory concentration) is gathered. medcraveonline.com

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, 1D, 2D, 3D) are calculated for each compound in the series. asianpubs.org

Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the descriptors with biological activity. asianpubs.org

Validation: The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (r²cv). asianpubs.org A robust model will accurately predict the activity of compounds not used in its development. cresset-group.com

For example, a QSAR study on triazine derivatives against the enzyme dihydrofolate reductase resulted in a model with a correlation coefficient (r²) of 0.738 and a cross-validation coefficient (r²cv) of 0.688, indicating good predictive ability. asianpubs.org Similar models could be developed for this compound analogues to predict their activity against specific targets and guide the synthesis of more potent derivatives. cresset-group.commdpi.com

Hypothetical QSAR Model Output for Benzamide Analogues
CompoundDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Polar Surface Area)Experimental Activity (IC50, µM)Predicted Activity (IC50, µM)
Analogue 11.56010.210.5
Analogue 22.1558.58.3
Analogue 31.87515.114.8

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a critical component of modern drug discovery, allowing researchers to computationally estimate the pharmacokinetic and toxicological profile of a compound before it is synthesized. ajol.info A drug candidate must not only be effective against its target but also possess a suitable ADMET profile to be viable. rasayanjournal.co.in Various software and web-based tools are used to predict these properties. ajol.inforesearchgate.net

Key ADMET parameters that are commonly predicted include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. rasayanjournal.co.in

Distribution: The Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB) are assessed. High PPB can limit the amount of free drug available to act on its target. rasayanjournal.co.innih.gov

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is a key prediction, as inhibition can lead to adverse drug-drug interactions. researchgate.net

Toxicity: Predictions for mutagenicity (Ames test) and organ toxicity (e.g., hepatotoxicity) are evaluated to identify potential safety liabilities early in the process. nih.gov

Studies on various compounds demonstrate that these predictions provide valuable insights. For instance, some phytoconstituents were predicted to have excellent oral bioavailability with HIA values over 99% and PPB values under 50%. rasayanjournal.co.in

Example of Predicted ADMET Properties for a Hypothetical this compound Analogue
ADMET ParameterPredicted Value/ClassificationInterpretation
Human Intestinal Absorption (HIA)> 90%Well absorbed orally rasayanjournal.co.in
Caco-2 Permeability> 70 µm/secHigh permeability rasayanjournal.co.in
Blood-Brain Barrier (BBB) Permeability< 1Low penetration into the brain rasayanjournal.co.in
Plasma Protein Binding (PPB)< 90%Loosely bound, higher free fraction rasayanjournal.co.in
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme researchgate.net
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations nih.gov
HepatotoxicityLowLow risk of liver damage nih.gov

Investigation of Biological and Pharmacological Activities of 4 Acetylbenzamide Derivatives

Antimicrobial Activity Research

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. frontiersin.org Derivatives of 4-acetylbenzamide have been explored for their potential to address this need.

Antibacterial Efficacy and Mechanism of Action

Novel derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of bacteria. Chalcone (B49325) derivatives prepared from N-(4-acetyl-phenyl)-4-substituted-benzamide have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org In one study, these chalcone derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, and Klebsiella pneumoniae (Gram-negative). wisdomlib.org While all the synthesized compounds showed some level of antibacterial activity, none were more potent than the standard drug, ampicillin, at the tested concentration. wisdomlib.org Another study on N-benzamide derivatives also reported antibacterial activity against E. coli and B. subtilis. nanobioletters.com

The mechanism of action for some antibacterial agents involves disrupting the bacterial cell membrane. frontiersin.orgfip.org For instance, certain thiazole-quinolinium derivatives have been shown to interfere with the dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division. rsc.org This disruption leads to an elongated cell morphology and ultimately inhibits bacterial growth. rsc.org While not exclusively focused on this compound, this highlights a potential mechanism that could be relevant for its derivatives.

Table 1: Antibacterial Activity of N-(4-acetyl-phenyl)-4-substituted-benzamide Chalcone Derivatives

Compound Test Concentration (µg/ml) Target Bacteria Activity Reference
Chalcone Derivatives 100 Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Klebsiella pneumoniae All compounds displayed antibacterial activity wisdomlib.org
Compound 5a Not specified E. coli, B. subtilis Zone of inhibition: 31 mm and 25 mm respectively; MIC: 3.12 µg/mL and 6.25 µg/mL respectively nanobioletters.com
Compound 6b Not specified E. coli Zone of inhibition: 24 mm; MIC: 3.12 µg/mL nanobioletters.com
Compound 6c Not specified B. subtilis Zone of inhibition: 24 mm; MIC: 6.25 µg/mL nanobioletters.com

Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have been investigated for their antifungal properties. smolecule.com Benzamide (B126) derivatives, in general, have been studied for their potential as antifungal agents. ontosight.ai Research has shown that certain synthetic compounds containing moieties that can be derived from or are related to this compound, such as acylhydrazones, exhibit promising antifungal activities against a spectrum of fungi. frontiersin.org For example, some acylhydrazone derivatives have shown efficacy against various Candida species and Aspergillus fumigatus. frontiersin.org

Studies on other heterocyclic compounds, such as Mannich bases derived from 2-mercaptobenzothiazole, have also demonstrated significant antifungal activity against fungi like Cladosporium cladosporioides and Aspergillus niger. conicet.gov.ar While not direct derivatives of this compound, these findings suggest that the incorporation of specific structural motifs can lead to potent antifungal agents.

Anticancer Activity Studies

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds in this area, with studies focusing on their cytotoxic effects on various cancer cell lines and their ability to inhibit specific biological targets involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

A number of studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides, which can be considered derivatives, were synthesized and evaluated for their antiproliferative effects. nih.gov All of the newly synthesized compounds in this particular study exhibited greater potency than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were found to be exceptionally potent. nih.gov

Furthermore, azatetracyclic derivatives of benzo[f]pyrrolo[1,2-a]quinoline have been screened for their antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com Among these, azide (B81097) and monobrominated derivatives showed significant growth inhibition, with some compounds demonstrating cytotoxic activity leading to cell death in leukemia and melanoma cell lines. mdpi.com Silybin derivatives with acetylation have also been shown to possess stronger cytotoxic effects on hepatocellular carcinoma cell lines compared to the parent compound. biorxiv.org

Table 2: Cytotoxic Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 Value (µM) Potency Compared to Cisplatin Reference
2-amino-1,4-naphthoquinone-benzamide 5e MDA-MB-231 (Breast) 0.4 78.75 times more potent nih.gov
2-amino-1,4-naphthoquinone-benzamide 5l MDA-MB-231 (Breast) 0.4 78.75 times more potent nih.gov
2-amino-1,4-naphthoquinone-benzamide 5e HT-29 (Colon) Not specified 50.8 times more active nih.gov
3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin HepG2 (Liver) 22.75 12 times more potent than silybin biorxiv.org

Inhibition of Specific Biological Targets (e.g., Integrins, CheckPoint Kinase-1)

Beyond general cytotoxicity, research has focused on the ability of this compound derivatives to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Integrins: Integrins are cell surface receptors that play a key role in tumor progression and angiogenesis. The αvβ3 and α5β1 integrins, in particular, are widely expressed in different types of cancer. nih.gov New β-lactam derivatives have been designed to target these integrins, showing a concentration-dependent enhancement in cell adhesion mediated by these receptors. nih.gov Molecular docking studies have also been conducted to analyze the interaction of benzamide molecules with integrins. iku.edu.tristanbul.edu.tr

Checkpoint Kinase-1 (Chk1): Chk1 is a critical protein in the DNA damage response pathway, and its inhibition represents a promising therapeutic strategy to enhance the efficacy of chemotherapy. nih.gov Several small-molecule inhibitors of Chk1 have been developed. nih.gov For example, PF-00477736 is a potent and selective ATP-competitive inhibitor of Chk1 that can override the cell cycle arrest induced by DNA damage, thereby increasing the cytotoxicity of chemotherapeutic agents. nih.gov While not all reported Chk1 inhibitors are direct derivatives of this compound, the benzamide scaffold is a common feature in many kinase inhibitors. mdpi.com Benzoheterocyclic-substituted amide derivatives have been discovered as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). rsc.org

Enzyme Inhibition Potential

The ability of this compound derivatives to inhibit various enzymes has also been a focus of research. Benzamide derivatives have been studied as inhibitors of several enzymes. ontosight.ai For example, 4-Hydroxycoumarin derivatives have been evaluated for their ability to inhibit carbonic anhydrase-II and urease. scielo.br While none of the synthesized derivatives in one study showed significant anti-urease activity, some compounds did exhibit inhibitory activity against carbonic anhydrase-II. scielo.br

Furthermore, the enzyme inhibition potential of extracts from Melaleuca cajuputi has been investigated, showing activity against tyrosinase and acetylcholinesterase. nrfhh.com Some benzoquinone derivatives have also been found to be effective inhibitors of the acetylcholinesterase enzyme. gjpb.de These studies on related chemical structures suggest that derivatives of this compound could be promising candidates for the development of novel enzyme inhibitors.

Table 3: Enzyme Inhibition by Related Derivatives

Derivative Class Enzyme Activity Reference
4-Hydroxycoumarin derivatives Carbonic anhydrase-II Compound 2 (IC50: 263±0.3 µM), Compound 6 (IC50: 456±0.1 µM) scielo.br
4-Hydroxycoumarin derivatives Urease No significant activity scielo.br
Benzoquinone derivatives Acetylcholinesterase IC50 values ranging from 48-187 nM gjpb.de
Melaleuca cajuputi methanolic extract Tyrosinase IC50: 65.81± 0.39 μg/mL nrfhh.com
Melaleuca cajuputi fraction MF2 Acetylcholinesterase IC50: 3.35 ± 0.37 μg/mL nrfhh.com

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.govresearchgate.net A number of this compound derivatives have been investigated for their urease inhibitory potential.

Research into halo-substituted mixed ester/amide-based analogues has identified compounds with significant urease inhibitory activity. nih.gov For instance, one derivative, compound 4b , demonstrated remarkable potency with a very low IC50 value, indicating strong inhibition. nih.gov Similarly, studies on thioxothiazolidinyl-acetamide derivatives have yielded potent urease inhibitors, with some compounds showing significantly lower IC50 values compared to standard inhibitors like thiourea (B124793) and hydroxyurea. researchgate.net The conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs has also produced derivatives with competitive urease inhibition. nih.gov Furthermore, 1,2,4-thiadiazole (B1232254) derivatives have been synthesized and screened for urease inhibitory activity, with some showing potency comparable to the standard thiourea. researchgate.net

Table 1: Urease Inhibitory Activity of Selected this compound Derivatives

Compound Class Specific Derivative IC50 (µM) Standard Standard IC50 (µM) Reference
Halo-substituted ester/amide Compound 4b 0.0016 ± 0.0002 Thiourea 472.1 ± 135.1 nih.gov
Thioxothiazolidinyl-acetamide Compound 6i 1.473 Thiourea 23.62 ± 0.84 researchgate.net
Diclofenac-sulfanilamide conjugate Compound 4 3.59 ± 0.07 - - nih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are pivotal in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Derivatives of this compound have been explored for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated, revealing that most compounds displayed high selectivity against AChE. nih.gov One compound from this series, compound 7 , was identified as the most potent against AChE. nih.gov In another study, benzothiazolone derivatives were found to inhibit cholinesterases, with a majority showing a preference for BChE over AChE. psecommunity.org Compound M13 from this group was the most potent BChE inhibitor. psecommunity.org Research on piperidine (B6355638) and piperazine (B1678402) derivatives also yielded strong inhibitors of both AChE and BuChE, with IC50 values in the low-nanomolar range, surpassing the potency of the reference drug donepezil. ebi.ac.uk

Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

Compound Class Specific Derivative Target Enzyme IC50 (µM) Reference
4-Phthalimidobenzenesulfonamide Compound 7 AChE 1.35 ± 0.08 nih.gov
4-Phthalimidobenzenesulfonamide Compound 3 BuChE 13.41 ± 0.62 nih.gov
Benzothiazolone M13 BChE 1.21 psecommunity.org

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. nih.gov Several derivatives of this compound have shown promise as alpha-amylase inhibitors.

In one study, a series of 5-amino-nicotinic acid derivatives were synthesized and tested, with several compounds exhibiting significant α-amylase inhibitory activity, with IC50 values comparable to the standard drug acarbose. nih.govd-nb.info Thiazolidine-4-carboxylic acid derivatives have also been identified as potent inhibitors of both α-amylase and α-glucosidase. jpbsci.com One particular compound, 5e , showed an IC50 value for α-amylase inhibition that was superior to acarbose. jpbsci.com Furthermore, a study on benzodioxole derivatives revealed that 14 of the synthesized compounds had potent inhibitory activities against α-amylase, with one compound, 4f , being the most potent. d-nb.info

Table 3: Alpha-Amylase Inhibitory Activity of Selected this compound Derivatives | Compound Class | Specific Derivative | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) | Reference | | --- | --- | --- | --- | --- | | 5-Amino-nicotinic acid | Compound 4 | 12.17 ± 0.14 | Acarbose | 10.98 ± 0.03 | nih.govd-nb.info | | Thiazolidine-4-Carboxylic Acid | Compound 5e | 24.13 | Acarbose | 32.27 | jpbsci.com | | Benzodioxole | Compound 4f | 1.11 | Acarbose | 6.47 | d-nb.info | | Pyrimidine | SD4 | 10.2 | Acarbose | 66.65 | ajchem-a.com |

Anti-inflammatory Properties

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of diseases. ekb.eg this compound and its derivatives have demonstrated potential anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. ekb.egsmolecule.com The COX-2 enzyme, in particular, is a key target in therapeutic research due to its overexpression in inflammatory, cancerous, and neurological conditions. ekb.eg

Studies have shown that benzimidazole (B57391) derivatives can act as selective COX-2 inhibitors and exhibit significant in vivo anti-inflammatory activity. ekb.egnih.gov Some of these synthesized compounds showed inhibitory potency comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. ekb.eg The anti-inflammatory potential of these compounds has been validated through both in vitro and in vivo assays, with some derivatives demonstrating IC50 values lower than ibuprofen. nih.gov The development of new heterocyclic derivatives incorporating moieties like pyrazole, pyridine (B92270), and pyran has also led to potent anti-inflammatory agents that inhibit COX-2 expression. mdpi.com These findings underscore the potential of this compound derivatives as lead compounds for the development of novel anti-inflammatory drugs. smolecule.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drugs. For this compound derivatives, SAR analyses have provided valuable insights into the features responsible for their enzyme inhibitory and anti-inflammatory effects.

In the context of urease inhibition, the presence and position of halo-substituents on the benzoyl moiety, as well as alkyl substitutions on the aniline ring, have been shown to play a vital role in the inhibitory kinetics. nih.gov For α-amylase inhibition by 5-amino-nicotinic acid derivatives, the presence of halogens such as fluorine, chlorine, and bromine at the para position of a ring was found to be ideal for potent activity. nih.govd-nb.info Similarly, for benzodioxole derivatives, the carboxylic acid group, the benzodioxole ring itself, and a halogen or methoxy-substituted aryl group were identified as important for anti-amylase activity. d-nb.info

In the realm of cholinesterase inhibition, molecular docking studies of a highly active 4-phthalimidobenzenesulfonamide derivative revealed that the compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, explaining its potent inhibition. nih.gov The concept of "activity cliffs," which are pairs of structurally similar compounds with significant differences in potency, is a key source of SAR information and has been extended to include inactive compounds to provide a broader understanding of SAR. nih.gov These studies collectively demonstrate that specific structural modifications to the benzamide scaffold can significantly enhance biological activity, paving the way for the rational design of new therapeutic agents.

Prospects in Therapeutic Agent Development

The diverse biological activities of this compound derivatives position them as promising candidates for therapeutic agent development. Their potential as lead compounds for creating new drugs targeting a variety of diseases has been noted in numerous studies. smolecule.comontosight.ai A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

The demonstrated anti-inflammatory properties, particularly through COX-2 inhibition, suggest that these derivatives could be developed into novel anti-inflammatory drugs. ekb.egnih.gov In the field of neurodegenerative diseases, potent and selective cholinesterase inhibitors derived from this compound could serve as candidates for treating cognitive disorders like Alzheimer's disease. ebi.ac.uknih.gov The significant in vitro α-amylase inhibitory activity of certain derivatives highlights their potential as new treatments for diabetes. jpbsci.comd-nb.info Furthermore, the potent urease inhibition by some derivatives suggests they could be developed into new agents to combat Helicobacter pylori infections. researchgate.net

The development process for a biopharmaceutical involves the creation of a potency assay, which is a quantitative measure of the product's biological activity. biopharma-excellence.com This assay is crucial for ensuring that different batches of the drug are consistent and have the required therapeutic effect. biopharma-excellence.com The promising results from initial in vitro and in vivo studies on this compound derivatives warrant their further exploration and development as multi-targeting inhibitors and novel therapeutic interventions. jpbsci.comnih.gov

Applications of 4 Acetylbenzamide in Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates in Pharmaceutical Chemistry

4-Acetylbenzamide serves as a crucial intermediate in the synthesis of various therapeutic agents. smolecule.com Its bifunctional nature allows it to be a starting point for constructing a wide range of complex molecules with potential biological activity. researchgate.net

One significant area of application is in the development of chalcone (B49325) derivatives. Researchers have synthesized N-(4-acetyl-phenyl)-4-substituted-benzamide, a related structure, which is then reacted with aromatic aldehydes to form chalcones. wisdomlib.org These resulting compounds have been evaluated for their antibacterial and antitubercular activities. wisdomlib.org

Furthermore, this compound and its derivatives are instrumental in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govmdpi.com PARP enzymes are involved in DNA repair, and their inhibition can lead to the selective death of cancer cells with specific DNA repair defects, such as BRCA1/2 mutations. mdpi.comchemicalbook.com The benzamide (B126) group is a key pharmacophore that interacts with the nicotinamide-binding pocket of the PARP enzyme. nih.gov For instance, the phthalazinone scaffold found in the approved PARP inhibitor Olaparib can be constructed from intermediates derived from related acetyl-benzoic acid structures. researchgate.net The development of potent and selective PARP inhibitors often involves modifying structures related to benzamide to enhance binding affinity and optimize pharmacological properties. nih.gov

Table 1: Examples of Pharmaceutical Scaffolds Derived from Acetylbenzamide Intermediates

Intermediate Class Target Scaffold/Drug Class Therapeutic Area Research Finding
N-(4-acetyl-phenyl)-benzamide Chalcones Antibacterial, Antitubercular Serves as a key precursor for Claisen-Schmidt condensation to produce biologically active chalcones. wisdomlib.org
Substituted Benzamides PARP Inhibitors (e.g., Olaparib) Oncology The benzamide moiety is crucial for binding to the PARP enzyme's active site; derivatives are synthesized to improve potency and selectivity. nih.govmdpi.com
This compound Derivatives Imidazole-based N-phenylbenzamides Oncology Used in multicomponent reactions to synthesize novel derivatives with potential anticancer activity. nih.gov

Development of Ligands in Coordination Chemistry and Catalysis

In coordination chemistry, ligands are essential for modulating the electronic and steric properties of metal centers, which in turn dictates the activity and selectivity of catalysts. solubilityofthings.com N-acylamides, the class of compounds to which this compound belongs, can function as effective ligands for a variety of metal ions. researchgate.netresearchgate.net

Research has shown that N-acetylbenzamide can act as a ligand, coordinating with metal ions through its oxygen atoms. researchgate.net It has been used to synthesize novel silver(I) and copper(I) complexes. researchgate.netaip.org For example, N-acetylbenzamide reacts with a copper(I) precursor to form a new complex where the N-acetylbenzamide ligand is coordinated to the copper atom in a monodentate fashion. aip.org The resulting complex features a linear coordination geometry at the copper center. aip.org

Similarly, complexes with other transition metals such as manganese(II), cobalt(II), and nickel(II) have been prepared using related imide ligands. researchgate.net In these complexes, the ligands are typically bidentate, binding to the metal through the imide oxygen atoms to form stable structures, such as octahedral complexes. researchgate.net The ability of these ligands to form stable complexes with various coordination geometries makes them valuable for designing new catalysts and functional materials. ajol.infonih.govlibretexts.org

Table 2: Metal Complexes Featuring Acetylbenzamide-Type Ligands

Ligand Metal Ion Complex Type/Features Potential Application
N-acetylbenzamide Silver(I) Forms a complex with a four-membered ring structure. researchgate.net Precursor for materials science. researchgate.net
N-acetylbenzamide Copper(I) Forms a monodentate complex with linear coordination. aip.org Precursor for copper film deposition. aip.org
Methyl-2-thienylimide Ni²⁺, Mn²⁺, Co²⁺ Forms bidentate, octahedral complexes. researchgate.net Metal ion uptake and release agents. researchgate.net

Precursors for Advanced Materials (e.g., Thin Film Deposition)

The synthesis of advanced materials, particularly thin films, often relies on chemical vapor deposition (CVD) techniques, which require volatile and thermally stable precursor compounds. mdpi.com Metal complexes containing organic ligands, such as this compound, have been investigated as promising precursors for metal-organic chemical vapor deposition (MOCVD). researchgate.netacs.org

N-acetylbenzamide has been utilized to create silver(I) and copper(I) complexes designed for use as MOCVD precursors. aip.orgresearchgate.net These compounds must possess a careful balance of volatility to allow transport in the gas phase and thermal stability to prevent premature decomposition. aip.orgmdpi.com For instance, a copper(I) complex with an N-acetylbenzamide ligand was synthesized and shown by thermogravimetric analysis to have a low onset of volatility (<195 °C), making it a candidate for copper metal deposition. aip.org

Similarly, N-silver(I) acetylbenzamide complexes have been developed as precursors for the deposition of silver films. researchgate.netresearchgate.net MOCVD experiments using a related silver complex successfully produced dense and homogeneous high-purity silver films at temperatures between 400°C and 450°C. researchgate.net The ability to tune the ligands, like N-acetylbenzamide, allows for the modification of the precursor's chemical and physical properties, which can influence the characteristics of the deposited thin film. researchgate.netunist.ac.kr

Table 3: this compound-Related Precursors in Thin Film Deposition

Precursor Complex Deposition Technique Deposition Temperature Resulting Material
N-heterocyclic carbene—copper(I)–(N-acetyl benzamide) MOCVD (potential) Volatility onset <195 °C Copper Film aip.org
N‐silver(I) acetylbenzamide complex MOCVD 400–450 °C Dense, homogeneous silver film researchgate.netresearchgate.net

Utilization in Automated Small Molecule Synthesis Platforms

The advancement of automated synthesis platforms has the potential to revolutionize the discovery of new medicines and materials by accelerating the production of small molecules. europeanpharmaceuticalreview.comchemrxiv.org These platforms often rely on iterative processes using standardized building blocks and common purification methods. nih.gov

While direct utilization of this compound in a specific, named automated platform is not widely documented in the reviewed literature, its chemical structure makes it an ideal candidate for such technologies. Automated synthesis often requires molecules with versatile functional groups that can participate in a range of reliable chemical reactions. nih.govseqens.com this compound possesses two distinct reactive handles: the acetyl group and the benzamide group.

Platforms like the solid-phase synthesis-flow (SPS-flow) system combine solid-phase synthesis with continuous-flow operations, controlled by computer automation. europeanpharmaceuticalreview.com A molecule like this compound could be anchored to a solid support via one of its functional groups, while the other group undergoes modification in the flow reactor. Another approach involves the iterative assembly of MIDA boronate building blocks, which are purified using a common catch-and-release protocol. nih.gov The functional groups on this compound could be converted into MIDA boronates or coupling partners, allowing for its incorporation into complex structures in a fully automated fashion. The ability to use such bifunctional building blocks is key to expanding the diversity of molecules that can be accessed through automated synthesis. europeanpharmaceuticalreview.comnih.gov

Table 4: Suitability of this compound for Automated Synthesis Platforms

Automated Platform Principle Key Feature Relevance of this compound
Solid-Phase Synthesis-Flow (SPS-flow) Target molecule is built on a solid support while reagents flow through. europeanpharmaceuticalreview.com Can be anchored via one functional group (e.g., amide) while the other (e.g., ketone) is modified.
Iterative Cross-Coupling Uses standardized building blocks (e.g., MIDA boronates) and a common purification step. nih.gov Can be functionalized as a building block for iterative coupling reactions.
General Small Molecule Synthesis Requires versatile building blocks for creating diverse molecular classes. nih.gov Two distinct functional groups offer multiple pathways for diversification.

Future Perspectives and Research Challenges for 4 Acetylbenzamide

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 4-Acetylbenzamide, while established, presents opportunities for greener and more efficient methodologies. Traditional methods often involve multiple steps and the use of potentially hazardous reagents. savemyexams.com Future research is geared towards developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

One promising approach involves the hydration of the corresponding nitrile under acidic conditions. smolecule.com A particularly innovative and sustainable method utilizes an aqueous extract of pomelo peel ash (WEPPA) as a reaction medium. mdpi.com This method capitalizes on agricultural waste, avoids volatile organic compounds, and allows for the reuse of the medium, demonstrating high functional group compatibility with moderate to excellent yields. mdpi.comresearchgate.net In one study, the hydration of 4-acetylbenzonitrile (B130643) in WEPPA yielded this compound at 68%. mdpi.com

Another advanced route employs a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable catalyst under ultrasonic irradiation. smolecule.com This technique offers the advantages of simplicity, low reaction times, and eco-friendliness. smolecule.com Comparing these emerging methods with conventional ones highlights the potential for significant improvements in efficiency and sustainability.

Table 1: Comparison of Selected Synthetic Routes for this compound and Related Amides

MethodCatalyst/MediumKey AdvantagesYield (%)Reaction TimeReference
Conventional Stirring Standard solventsBaseline method68120 min
Ultrasonic Irradiation Lewis acidic ionic liquid on diatomite earthReusable catalyst, eco-friendly, fast>8545 min smolecule.com
Nitrile Hydrolysis Aqueous Extract of Pomelo Peel Ash (WEPPA)Uses agricultural waste, reusable medium68Not Specified mdpi.com

Future work will likely focus on optimizing these green methodologies, exploring novel biocatalytic processes, and developing continuous flow reactor systems to further enhance efficiency and reduce environmental impact.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

Currently, the biological profile of this compound is not fully understood. While preliminary studies suggest potential antibacterial, antifungal, and anti-inflammatory properties, a systemic understanding is lacking. smolecule.com The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to comprehensively profile the biological effects of this compound. researchgate.net

Such an integrated approach can elucidate the complex interplay of biomolecules and regulatory pathways affected by this compound exposure. nih.gov For example, transcriptomics (RNA-Seq) could identify genes whose expression is altered by the compound, while proteomics could reveal corresponding changes in protein levels. Metabolomics could then uncover shifts in metabolic pathways, providing a holistic view of the compound's mechanism of action. nih.govpharmalex.com

A key challenge is the effective integration and analysis of these large, heterogeneous datasets. frontlinegenomics.com Methodologies like matrix factorization and network-based approaches are being developed to combine different omics layers and derive meaningful biological insights. frontlinegenomics.com Applying these techniques to this compound could help identify its molecular targets and toxicity pathways with much higher confidence than single-omics analyses alone. researchgate.net

Exploration of Novel Mechanistic Pathways and Reactivity Patterns

The specific biological mechanism of action for this compound remains largely undocumented. smolecule.com This knowledge gap is a significant research challenge and a prime area for future exploration. Understanding how the molecule interacts within a biological system is crucial for any potential therapeutic development.

From a chemical perspective, this compound's reactivity is dictated by its two functional groups: the amide and the ketone. Its reactivity patterns include:

Hydrolysis: The amide bond can be broken in the presence of acid or base to yield 4-aminobenzoic acid and acetic acid. smolecule.com

Nucleophilic Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, allowing for the creation of various derivatives. smolecule.com

Reduction: The carbonyl group can be reduced to a primary amine using appropriate reducing agents. smolecule.com

Structural analysis reveals that the hydrogen-bonding patterns of N-acylbenzamides, including this compound, play a critical role in their solid-state conformation and can influence their reactivity. researchgate.net The interplay between the acetyl and benzamide (B126) moieties may result in unique pharmacological properties compared to simpler benzamides. smolecule.com Future research should investigate these structure-reactivity relationships and explore whether the compound or its metabolites interact with specific biological pathways, such as those involving enzymes where benzamide derivatives have shown activity, like histone deacetylases (HDACs). dergipark.org.trscience.gov

Identification of Undiscovered Biological Targets and Therapeutic Applications

Preliminary research has pointed towards several potential biological activities for this compound, including anti-inflammatory, antibacterial, and antifungal effects. smolecule.com These initial findings, however, require substantial further investigation to identify specific molecular targets and validate their therapeutic potential.

The benzamide scaffold is present in a wide range of pharmaceuticals, suggesting that this compound could serve as a lead compound for drug development. dergipark.org.trontosight.ai For instance, certain benzamide derivatives are known to act as inhibitors of enzymes like histone deacetylases (HDACs) or target dopamine (B1211576) receptors, while others are being investigated for melanoma imaging and therapy. dergipark.org.trscience.gov

Future research should focus on systematic screening of this compound against various biological targets. This could involve high-throughput screening against enzyme panels and cell-based assays to uncover novel activities. For example, given that some complex benzamides have shown anticonvulsant properties, this could be another avenue of exploration. researchgate.net Identifying a novel, validated biological target would be a significant breakthrough, paving the way for new therapeutic applications.

Table 2: Potential Biological Activities and Avenues for Target Discovery

Potential ActivityBasis / Related CompoundsFuture Research DirectionReference
Anti-inflammatory Preliminary in vitro/in vivo model suggestionsElucidation of specific inflammatory pathway targets (e.g., cytokines, enzymes) smolecule.com
Antimicrobial In vitro studies showing antibacterial/antifungal effectsIdentification of microbial targets; MIC determination against a wider range of pathogens smolecule.com
HDAC Inhibition Activity of other synthetic benzamide analogues (e.g., entinostat)Screening against the HDAC enzyme family to determine inhibitory potential and selectivity dergipark.org.tr
Anticancer General activity of benzamide derivatives; potential HDAC inhibitionScreening against various cancer cell lines; investigation of mechanisms like cell differentiation induction dergipark.org.tr

Synergistic Application of Experimental and Computational Approaches for Drug Design

The synergy between computational modeling and experimental validation is transforming modern drug discovery. frontiersin.org This approach is particularly well-suited for a compound like this compound, where a focused research strategy can maximize efficiency and insight. Computational tools can accelerate the identification of lead compounds and guide their optimization. nih.gov

Key computational techniques applicable to this compound research include:

Molecular Docking: This method can predict how this compound might bind to the three-dimensional structures of potential biological targets (e.g., enzymes, receptors). frontiersin.org This can help prioritize experimental testing and explain observed activities.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a target, providing insights into the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a set of active analogues is developed, QSAR models can be built to correlate chemical structures with biological activity, guiding the design of more potent derivatives. silicos-it.be

An iterative cycle, where computational predictions guide targeted synthesis and biological testing, whose results in turn refine the computational models, offers a powerful paradigm for advancing this compound from a simple chemical intermediate to a potential therapeutic agent. scielo.org.mx

Table 3: Application of Computational Tools in this compound Drug Design

Computational TechniqueApplication for this compoundDesired OutcomeReference
Molecular Docking Screen this compound against libraries of known protein targets (e.g., bacterial enzymes, HDACs).Identify high-probability binding interactions and generate testable hypotheses. frontiersin.org
Ligand-Based Virtual Screening Search for molecules with similar chemical features to this compound in large compound databases.Identify novel compounds with potentially similar or improved activity. scielo.org.mx
ADMET Prediction Predict properties like absorption, distribution, metabolism, excretion, and toxicity.Guide early-stage decisions on the drug-likeness of derivatives. frontiersin.org
Quantum Mechanics (QM) Analyze the electronic structure and reactivity of the molecule.Understand reaction mechanisms and optimize synthetic routes. gsconlinepress.com

Scalability and Industrial Implementation of Synthesis Methodologies

For any chemical compound to move from the laboratory to practical application, its synthesis must be scalable, cost-effective, and robust. While traditional synthesis methods can be scaled, they often come with challenges related to reagent costs, waste disposal, and energy consumption.

The development of sustainable synthetic routes, as discussed in section 7.1, is directly linked to industrial viability. The hydrolysis of nitriles using WEPPA, for instance, was successfully scaled up from the millimole to the 100 mmol scale while maintaining good yields (85% for a related compound). mdpi.com The ability to reuse the WEPPA medium multiple times further enhances its industrial appeal. mdpi.com Similarly, methods using continuous flow reactors are inherently more scalable and offer better control over reaction parameters compared to batch reactors, leading to higher purity and space-time yield.

Future challenges in this area involve transitioning these promising lab-scale green methodologies to pilot-plant and industrial-scale production. This requires addressing engineering challenges, ensuring consistent quality of raw materials (such as agro-waste extracts), and performing thorough cost-benefit analyses to demonstrate a clear advantage over established, albeit less sustainable, processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Acetylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.